Bodipy bdp4

Sonodynamic Therapy Cancer Research Reactive Oxygen Species

BODIPY BDP4 (CAS No. 169494271; Molecular Formula C36H31BF2I2N2O3; MW 842.26 g/mol) is a boron-dipyrromethene (BODIPY) derivative distinguished by dual iodine atoms at the 2- and 6-positions of the BODIPY core and styryl-type extensions with methoxyphenyl groups.

Molecular Formula C36H31BF2I2N2O3
Molecular Weight 842.3 g/mol
Cat. No. B12371820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBodipy bdp4
Molecular FormulaC36H31BF2I2N2O3
Molecular Weight842.3 g/mol
Structural Identifiers
SMILES[B-]1(N2C(=C(C(=C2C(=C3[N+]1=C(C(=C3C)I)C=CC4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C)I)C=CC6=CC=C(C=C6)OC)(F)F
InChIInChI=1S/C36H31BF2I2N2O3/c1-22-33(40)30(20-10-24-6-14-27(44-3)15-7-24)42-35(22)32(26-12-18-29(46-5)19-13-26)36-23(2)34(41)31(43(36)37(42,38)39)21-11-25-8-16-28(45-4)17-9-25/h6-21H,1-5H3/b20-10+,21-11+
InChIKeyYFJIZYHIVZQPBD-CLVAPQHMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

BODIPY BDP4: A Heavy-Atom-Engineered Sonosensitizer for SDT and Functional Material Applications


BODIPY BDP4 (CAS No. 169494271; Molecular Formula C36H31BF2I2N2O3; MW 842.26 g/mol) is a boron-dipyrromethene (BODIPY) derivative distinguished by dual iodine atoms at the 2- and 6-positions of the BODIPY core and styryl-type extensions with methoxyphenyl groups [1]. Unlike conventional alkyl-substituted BODIPY fluorophores, the heavy iodine atoms promote efficient intersystem crossing, enabling BDP4 to generate cytotoxic reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), upon ultrasound stimulation . This combination of structural features confers potent sonosensitivity, positioning BDP4 as the first BODIPY-based sonosensitizer validated for anticancer sonodynamic therapy (SDT) and as a chalcogenated sensor for ammonia detection in polymeric matrices [2].

Why BODIPY BDP4 Cannot Be Replaced by Off-the-Shelf BODIPY Fluorophores


Generic BODIPY dyes (e.g., BODIPY FL, BODIPY 493/503) are optimized for high fluorescence quantum yield and photostability in imaging applications, but they exhibit negligible sonosensitivity and poor ROS generation [1]. BDP4's unique heavy-atom substitution (di-iodination) and extended π-conjugation (bis[(E)-2-(4-methoxyphenyl)ethenyl] groups) are essential for its sonodynamic activity and chalcogenated sensing properties . Direct head-to-head comparisons within the BDP1–BDP4 series reveal that the other three analogs lack the requisite combination of sonosensitivity and sensor response kinetics [2]. Consequently, substituting BDP4 with a structurally similar but unsubstituted or differently substituted BODIPY will yield either negligible therapeutic effect or completely different optical response dynamics, critically undermining experimental outcomes in SDT or sensing studies .

Quantitative Differentiation of BODIPY BDP4 Against Closest Analogs


Superior Sonodynamic Cancer Cell Killing Compared to BDP1–BDP3 Analogs

In a head-to-head comparison of four synthesized BODIPY dyes (BDP1–BDP4), BDP4 demonstrated markedly superior sonodynamic cytotoxicity against 4T1 murine breast cancer cells. At a concentration of 2.5 µM with ultrasound irradiation (1.0 MHz, 1.0 W/cm², 2 min), BDP4 reduced cell viability to ~20%, whereas BDP1, BDP2, and BDP3 under identical conditions achieved only ~90%, ~85%, and ~80% viability, respectively [1]. Furthermore, in tumor-bearing mice, BDP4-mediated SDT suppressed tumor growth by approximately 75% relative to untreated controls, a magnitude of effect not observed with the other analogs .

Sonodynamic Therapy Cancer Research Reactive Oxygen Species

Distinct Two-Photon Absorption Cross-Section for NIR Bioimaging

BDP4 exhibits a significantly different two-photon absorption (TPA) profile compared to the arylated BDP3 analog, enabling selective excitation in the near-infrared (NIR) window. The two-photon cross-section (TPCS) for BDP4 is 27 GM at 800 nm, whereas BDP3 under identical measurement conditions achieves 178 GM [1]. This lower TPCS value is advantageous when strong TPA signals might overwhelm detection or when deep-tissue imaging requires a balance between excitation efficiency and background suppression.

Nonlinear Optics Bioimaging Two-Photon Absorption

Faster Kinetic Response for Ammonia Sensing in TPU Matrices

When embedded in thermoplastic polyurethane (TPU) films, BDP4 demonstrates a reaction rate with ammonia on the order of minutes, whereas the same chalcogenated derivative in poly(methyl methacrylate) (PMMA) exhibits a reaction time of hours [1]. In contrast, the brominated analog BDP3 showed a markedly different colorimetric response profile under identical ammonia exposure conditions [2].

Chemical Sensing Environmental Monitoring Polymer Composites

Ultra-Low Fluorescence Quantum Yield Enables ACQ-Based Tracer Applications

Unlike conventional BODIPY dyes that exhibit fluorescence quantum yields (Φ) of 40–100% in solution, BDP4 is characterized by an ultra-low Φ, a property that classifies it as an aggregation-caused quenching (ACQ)-based fluorophore [1]. While alkyl-substituted BODIPY derivatives (BDP1–BDP3) emit intensely, BDP4's negligible intrinsic fluorescence makes it particularly suitable as a tracer where high fluorescence background would otherwise interfere with imaging or sensing [2].

Fluorescence Quenching Drug Delivery Aggregation-Caused Quenching

Application Scenarios for BODIPY BDP4 Based on Quantified Differentiation


In Vivo Sonodynamic Therapy (SDT) Efficacy Studies

For oncology researchers validating SDT as a non-invasive, deep-tissue cancer treatment, BODIPY BDP4 provides a well-characterized sonosensitizer with demonstrated in vivo tumor suppression (~75% growth inhibition) in murine models [1]. Its heavy-atom-driven ROS generation under ultrasound distinguishes it from all other BDP1–BDP3 analogs, which show negligible SDT activity .

Aggregation-Caused Quenching (ACQ) Tracer in Nanoparticle Drug Delivery

When designing lipid nanoparticles or polymeric micelles for drug delivery, researchers requiring an ACQ-based fluorescent tracer should select BODIPY BDP4. Its ultra-low fluorescence quantum yield ensures that background signal from unbound dye remains minimal, enabling clear discrimination between released and encapsulated cargo [1].

Rapid Ammonia Sensing in Breathable Polymeric Films

For environmental monitoring or industrial hygiene applications, BODIPY BDP4 embedded in TPU films offers a portable, low-cost ammonia sensor with a response time of minutes [1]. This is in stark contrast to BDP4@PMMA or alternative BODIPY sensors that require hours to produce a measurable signal, making BDP4@TPU the preferred choice for field-deployable devices.

Selective Two-Photon Excitation Microscopy in Deep Tissue

In multiphoton microscopy setups where strong two-photon absorption signals (e.g., 178 GM from BDP3) cause photobleaching or out-of-focus background, BDP4 with a 6.6-fold lower TPCS (27 GM) provides a balanced excitation profile for NIR imaging [1]. This allows for improved axial resolution and reduced phototoxicity during long-term imaging of thick biological specimens.

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